molecular formula C6H6O3 B3049629 5-Methoxyfuran-2-carbaldehyde CAS No. 21300-07-2

5-Methoxyfuran-2-carbaldehyde

Cat. No. B3049629
CAS RN: 21300-07-2
M. Wt: 126.11 g/mol
InChI Key: RJGBSYZFOCAGQY-UHFFFAOYSA-N
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Description

5-Methoxyfuran-2-carbaldehyde is a natural product found in Crocus sativus and Eleutherococcus sessiliflorus . It is an organic compound derived from dehydration of sugars and subsequent etherification with methanol . This colorless liquid is soluble in a wide range of solvents including lower alcohols .


Synthesis Analysis

Related to the production of furfural, 5-Methoxyfuran-2-carbaldehyde can be produced from C-6 sugars hexoses such as glucose and fructose. It is formed via the dehydration of the hexoses and subsequent etherification of hydroxymethylfurfural (HMF) . Already in 1936, a batch process was patented for the production of 5-Methoxyfuran-2-carbaldehyde and methyl levulinate .


Molecular Structure Analysis

The molecular formula of 5-Methoxyfuran-2-carbaldehyde is C6H6O3 . The molecule is a derivative of furan, containing both aldehyde and ether (methoxymethyl) functional groups .


Chemical Reactions Analysis

Bicker reported first-order kinetics for the dehydration of fructose, etherification of HMF into 5-Methoxyfuran-2-carbaldehyde, and by-products formation in methanol . An yield of 78% at 99% conversion was obtained at 240 °C and a residence time of 2 s .


Physical And Chemical Properties Analysis

5-Methoxyfuran-2-carbaldehyde has a molecular weight of 126.11 g/mol . It has a topological polar surface area of 39.4 Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Organic Synthesis

“5-Methoxyfuran-2-carbaldehyde” is an organic compound that is used in various organic synthesis processes . It is a derivative of furan, containing both aldehyde and ether (methoxymethyl) functional groups .

Dehydration of Sugars

This compound is derived from the dehydration of sugars and subsequent etherification with methanol . This process is related to the production of furfural, and can be produced from C-6 sugars hexoses such as glucose and fructose .

Etherification of Hydroxymethylfurfural (HMF)

“5-Methoxyfuran-2-carbaldehyde” is formed via the dehydration of the hexoses and subsequent etherification of hydroxymethylfurfural (HMF) . This indicates that “5-Methoxyfuran-2-carbaldehyde” formation goes through HMF .

Production of Carbon-Neutral Feedstock

“5-Methoxyfuran-2-carbaldehyde” can be made from a wide range of carbohydrate containing feedstocks including sugar, starch, and cellulose using a chemical catalytic process and is a potential “carbon-neutral” feedstock for fuels and chemicals .

Production of Plastics

Oxidation of “5-Methoxyfuran-2-carbaldehyde” results in the formation of 2,5-furandicarboxylic acid, which has been proposed as a replacement of terephthalic acid for the production of a wide range of plastics including polyesters and polyamides .

Aroma Compound

“5-Methoxyfuran-2-carbaldehyde” has a typical odor suggestive of maraschino cherries . This makes it potentially useful in the flavor and fragrance industry.

Safety and Hazards

The safety information available indicates that 5-Methoxyfuran-2-carbaldehyde may cause skin irritation and may be a skin sensitizer .

Future Directions

5-Methoxyfuran-2-carbaldehyde can be made from a wide range of carbohydrate-containing feedstocks including sugar, starch, and cellulose using a chemical catalytic process and is a potential “carbon-neutral” feedstock for fuels and chemicals . This suggests potential future directions in sustainable energy and chemical production.

Mechanism of Action

Target of Action

This compound is a derivative of furan, containing both aldehyde and ether (methoxymethyl) functional groups

Mode of Action

It is known that this compound is derived from the dehydration of sugars and subsequent etherification with methanol . This suggests that it may interact with its targets through these functional groups, leading to changes in the target molecules. The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

It is known that this compound can be produced from C-6 sugars hexoses such as glucose and fructose . This suggests that it may be involved in carbohydrate metabolism.

Pharmacokinetics

It is a colorless liquid that is soluble in a wide range of solvents including lower alcohols . This suggests that it may have good bioavailability.

Action Environment

It is known that this compound is stable under standard conditions . .

properties

IUPAC Name

5-methoxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGBSYZFOCAGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274481
Record name 5-Methoxyfuraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyfuran-2-carbaldehyde

CAS RN

21300-07-2
Record name 5-Methoxyfuraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxyfuran-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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